2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensor for Metal Ions
Research has demonstrated the use of quinoline derivatives as highly selective chemosensors for metal ions such as Zn(2+), highlighting their potential in distinguishing Zn(2+) from Cd(2+). The study by Li et al. (2014) outlines a fluorescent sensor with excellent selectivity and sensitivity, which could be applied in environmental monitoring and bioimaging (Li et al., 2014).
Antibacterial Activity
Another significant application lies in the domain of antibacterial agents. Largani et al. (2017) explored novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides for their potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of quinoline derivatives in developing new antibiotics (Largani et al., 2017).
Synthesis of Complex Molecules
The synthesis and functionalization of quinoline derivatives enable the creation of complex molecules with potential pharmaceutical applications. The work by Wang et al. (2006) on the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid showcases the role of such compounds in pharmaceutical intermediates, offering pathways to novel drug development (Wang et al., 2006).
Toll-like Receptor Agonists
Furthermore, Hu et al. (2018) identified dihydropyridine-quinolone carboxamides as TLR2 agonists, providing a new avenue for the development of vaccine adjuvants. This highlights the immunomodulatory potential of quinoline derivatives in enhancing immune responses (Hu et al., 2018).
Anion Sensing
Quinoline derivatives also find applications in selective anion sensing. Akula et al. (2015) reported the selective detection of fluoride ions using a fused quinoline system, emphasizing the importance of such compounds in environmental and biological monitoring (Akula et al., 2015).
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes for this specific compound require further investigation.
Biochemical Pathways
The compound may potentially affect various biochemical pathways, given its structural similarity to other active compounds . .
Properties
IUPAC Name |
2-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKBAJTXSWTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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